REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11].[BrH:13]>C1CCCCC1.C(OCC)C>[Br:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11] |f:2.3|
|
Name
|
|
Quantity
|
87.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
petroleum ether
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
48
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
cyclohexane diethyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1.C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WAIT
|
Details
|
the mixture was boiled for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed first with a solution of 100 g of Na2CO3 in 500 ml of water
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
WASH
|
Details
|
The byproduct 1,10-dibromodecane was eluted with cyclohexane/diethyl ether (20:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCCCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.44 mol | |
AMOUNT: MASS | 103.9 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |